molecular formula C11H21NO4 B14698378 n-Butyryl-D(+)-carnitin [German] CAS No. 25518-46-1

n-Butyryl-D(+)-carnitin [German]

Cat. No.: B14698378
CAS No.: 25518-46-1
M. Wt: 231.29 g/mol
InChI Key: QWYFHHGCZUCMBN-VIFPVBQESA-N
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Description

N-Butyryl-D(+)-carnitin [German] is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Butyryl-D(+)-carnitin [German] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Butyryl-D(+)-carnitin [German] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

25518-46-1

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

(3S)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

QWYFHHGCZUCMBN-VIFPVBQESA-N

Isomeric SMILES

CCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Stereochemie Und Enantioselektivität in Biologischen Systemen

Comparative Enzymatic and Transport-Related Interactions of D- vs. L-Butyrylcarnitine

The stereospecificity observed with carnitine extends to its acylated derivatives, such as n-butyrylcarnitine. The enzymes responsible for the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine, known as carnitine acyltransferases, are highly selective for the L-isomers.

Enzymatic Interactions:

Carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CROT) are two key enzymes in the carnitine shuttle system. CrAT is primarily responsible for handling short-chain acyl groups, including the butyryl group of n-butyrylcarnitine. nih.gov Studies on the substrate specificity of these enzymes have consistently demonstrated a strong preference for L-carnitine and its acyl-L-derivatives. The binding site of these enzymes is structurally configured to accommodate the specific three-dimensional shape of the L-enantiomer. nih.gov While direct kinetic data for the enzymatic hydrolysis of n-butyryl-D-carnitine is not extensively documented, the established principles of stereospecificity for carnitine acyltransferases suggest that it would be a significantly poorer substrate than n-butyryl-L-carnitine. It is likely that n-butyryl-D-carnitine would either not be recognized by these enzymes or would act as a weak inhibitor. Some carboxylesterases in the liver have been shown to hydrolyze acyl-L-carnitines, but their activity with D-isomers is not well-characterized. nih.gov

Transport-Related Interactions:

The transport of carnitine and its esters across cellular membranes is also a highly stereoselective process, primarily mediated by specific transport proteins. The organic cation/carnitine transporter 2 (OCTN2) is a high-affinity transporter crucial for the uptake of L-carnitine in various tissues. cocukmetabolizma.com Research on the transport of butyryl-L-carnitine has shown that it is a substrate for OCTN2, as well as the lower-affinity amino acid transporter ATB0,+. nih.gov

Studies comparing the transport of D- and L-carnitine have revealed significant differences. In rats, the intestinal tissue was found to take up the L-isomer about twice as rapidly as the D-isomer. hmdb.ca Similarly, the renal reabsorption of L-carnitine is much more efficient than that of D-carnitine, which has a lower renal threshold and is more readily excreted in the urine. hmdb.ca This preferential transport of the L-enantiomer and clearance of the D-enantiomer from the body further underscores the biological bias against the D-form. It can be inferred that n-butyryl-D-carnitine would also be a poor substrate for these transport systems compared to its L-counterpart, leading to lower cellular uptake and retention.

Table 1: Comparative Transport Characteristics of D- and L-Carnitine in Rat Intestine
IsomerUptake by Intestinal Tissue (in 30 min)
L-Carnitine~80%
D-Carnitine~50%

Biological Implications of Stereoisomerie for Cellular Processes in Higher Organisms

The differential handling of D- and L-butyrylcarnitine at the enzymatic and transport levels has significant biological implications for cellular processes in higher organisms. The inability of n-butyryl-D-carnitine to effectively participate in the carnitine shuttle means it cannot support mitochondrial β-oxidation of fatty acids, a fundamental energy-generating pathway. cocukmetabolizma.comnih.gov

The accumulation of acylcarnitines, including butyrylcarnitine (B1668139), can have various cellular effects. While L-acylcarnitines play roles in modulating gene expression, stabilizing membranes, and acting as antioxidants, the effects of D-acylcarnitines are less understood and potentially detrimental. researchgate.net There is evidence to suggest that acylcarnitines can activate proinflammatory signaling pathways. physiology.org Given that D-carnitine and its derivatives are not efficiently metabolized, their presence could potentially lead to adverse cellular consequences.

Furthermore, the presence of D-carnitine can act as an antagonist to the functions of L-carnitine. By competing with L-carnitine for the limited transport systems, D-carnitine can inhibit the uptake of the physiologically essential L-isomer, potentially leading to a functional L-carnitine deficiency within the cell. This can impair fatty acid metabolism and have cascading effects on energy-dependent cellular functions.

Vorkommen, Synthesewege Und Metabolismus Des Butyryl D + Carnitins

Endogenous Presence and Sources of Butyrylcarnitines in Biological Systems

Butyrylcarnitine (B1668139), as an acylcarnitine, is an endogenously produced compound found in various biological systems, including mammalian tissues and fluids. It is formed through the esterification of L-carnitine with a butyryl group derived from butyryl-CoA. This process is a normal part of fatty acid and amino acid metabolism. The primary role of L-butyrylcarnitine is to assist in the transport of short-chain fatty acids across the mitochondrial membrane for subsequent β-oxidation and energy production.

The presence of various acylcarnitines, including short-chain esters like butyrylcarnitine, in biological samples can serve as an indicator of cellular metabolic states. nih.gov Mass spectrometric analysis of carnitine esters in human plasma has shown the presence of butyrylcarnitine, and its levels can be altered in certain metabolic conditions. nih.gov

It is crucial to note that the endogenous butyrylcarnitine detected in biological systems is overwhelmingly the L-isomer due to the stereospecificity of the enzymes involved in carnitine synthesis and acylation. The enzymes responsible for carnitine's roles in metabolism, such as carnitine palmitoyltransferase (CPT), are specific to the L-enantiomer. gclabs.co.krnih.gov While the presence of L-butyrylcarnitine is well-documented, there is currently no direct evidence to suggest the endogenous presence of n-Butyryl-D(+)-carnitine in mammalian systems under normal physiological conditions. The existence of the D-isomer in biological systems is more likely to arise from external sources or specific microbial activities rather than endogenous synthesis.

Potential Biosynthesis or Formation of the D-Isomer, Including Microbial Conversions

The de novo biosynthesis of carnitine in mammals exclusively produces the L-isomer. nih.gov Therefore, the formation of n-Butyryl-D(+)-carnitine would not occur through the established mammalian biosynthetic pathways. However, the D-isomer of carnitine can be introduced into a biological system, and its acylated form, Butyryl-D(+)-carnitine, could potentially be formed.

One significant avenue for the presence and transformation of D-carnitine derivatives is through microbial activity. A variety of microorganisms are capable of metabolizing carnitine and its derivatives. nih.gov Some bacteria, such as Agrobacterium sp. and Enterobacter, can utilize D-carnitine as a sole source of carbon and nitrogen. nih.gov

Furthermore, microbial processes have been developed for the production of L-carnitine from racemic mixtures of D,L-carnitine or its derivatives. nih.gov These processes often involve enzymes like carnitine racemase, which can interconvert D- and L-carnitine. nih.gov For instance, some microorganisms can transform D-carnitine into crotonobetaine, which is then hydrated to form L-carnitine. nih.gov This indicates that microbes possess the enzymatic machinery to act on D-carnitine. While these processes are primarily exploited for the industrial production of L-carnitine, they demonstrate the potential for microbial conversion of D-carnitine in environments like the gut.

The direct enzymatic synthesis of n-Butyryl-D(+)-carnitine outside of a laboratory setting is not well-documented in nature. However, if D-carnitine is present, it is conceivable that non-specific acyltransferases could potentially catalyze its esterification to form Butyryl-D(+)-carnitine, although this would likely be a minor and inefficient process compared to the highly specific and efficient acylation of L-carnitine.

Comparative Aspects of the Metabolism of Butyryl-D(+)-carnitine versus Physiological L-Acylcarnitines

The metabolic fates of D-carnitine and its esters, such as Butyryl-D(+)-carnitine, differ significantly from their physiological L-counterparts. The transport and enzyme systems involved in acylcarnitine metabolism are highly stereospecific for the L-isomer.

A comparative study using a low-carnitine Nile tilapia model provided significant insights into the functional differences between L- and D-carnitine. cambridgecore.orgnih.gov The study revealed that while L-carnitine is physiologically utilized, D-carnitine is treated as a xenobiotic (a foreign substance) and can induce lipotoxicity. cambridgecore.orgnih.gov

Key comparative findings from this research include:

Acylcarnitine Concentration: L-carnitine supplementation significantly increased the concentration of acylcarnitines in the liver. In contrast, D-carnitine feeding led to a reduction in acylcarnitine levels compared to the L-carnitine group. cambridgecore.orgnih.gov This suggests that D-carnitine is not effectively used to form acylcarnitine esters for metabolic purposes.

Lipid Metabolism: L-carnitine feeding alleviated lipid deposition in the liver. Conversely, D-carnitine supplementation increased lipid deposition, indicating an impairment of fatty acid metabolism. cambridgecore.orgnih.gov

Gene Expression: D-carnitine feeding increased the expression of genes involved in detoxification and β-oxidation in the liver. cambridgecore.orgnih.gov This upregulation of detoxification pathways further supports the classification of D-carnitine as a xenobiotic.

Cellular Stress: The study also found that D-carnitine feeding induced hepatic inflammation, oxidative stress, and apoptosis (programmed cell death). cambridgecore.orgnih.gov

These findings strongly suggest that if Butyryl-D(+)-carnitine were present in a biological system, it would not be metabolized in the same way as L-butyrylcarnitine. The carnitine transport system and the enzymes of β-oxidation are adapted for the L-isomer. Therefore, Butyryl-D(+)-carnitine would likely not be efficiently transported into the mitochondria or utilized for energy production. Instead, its presence could potentially interfere with the normal metabolism of L-carnitine and its esters, and it would likely be targeted for detoxification and elimination from the body.

FeatureL-CarnitineD-Carnitine
Metabolic Role Physiologically utilizedMetabolized as a xenobiotic
Effect on Liver Acylcarnitine Increased concentrationReduced concentration (compared to L-carnitine)
Effect on Liver Lipid Deposition AlleviatedIncreased
Effect on Detoxification Genes No significant changeIncreased expression
Cellular Effects Supports normal metabolismInduces inflammation, oxidative stress, and apoptosis

Table 1: Comparative Effects of L-Carnitine and D-Carnitine Supplementation in a Low-Carnitine Nile Tilapia Model. cambridgecore.orgnih.gov

Molekulare Transportmechanismen Und Zelluläre Dynamik

Interactions of n-Butyryl-D(+)-carnitine with Specific Carnitine Transporters (e.g., OCTN2, ATB(0,+))

The transport of carnitine and its esters into cells is a mediated process, primarily facilitated by specific transporter proteins. The most prominent of these is the high-affinity, sodium-dependent carnitine transporter, OCTN2 (Organic Cation/Carnitine Transporter Novel 2), encoded by the SLC22A5 gene. nih.govnih.govsolvobiotech.com Additionally, the amino acid transporter ATB(0,+) has been identified as another route for carnitine entry into cells. nih.govnih.govphysiology.orgresearchgate.net

Studies on the L-isomer, butyryl-L-carnitine, have demonstrated that it is a substrate for both OCTN2 and ATB(0,+). nih.govphysiology.org OCTN2 functions as a high-affinity transporter for butyryl-L-carnitine, while ATB(0,+) acts as a low-affinity transporter. nih.govphysiology.org Given the structural similarity, it is highly probable that n-Butyryl-D(+)-carnitine also interacts with these transporters. However, the affinity and transport efficiency for the D-isomer are expected to be significantly different. Research has shown that OCTN2 generally exhibits a lower affinity for D-carnitine compared to its physiological L-isomer. conicet.gov.ar This suggests that n-Butyryl-D(+)-carnitine likely binds to OCTN2, but with a reduced affinity compared to n-butyryl-L-carnitine.

The interaction with ATB(0,+), a transporter with broader substrate specificity for neutral and cationic amino acids and carnitine, may also occur. nih.govresearchgate.net However, the stereoselectivity of ATB(0,+) for D-acylcarnitine esters has not been extensively characterized.

Mechanisms of Inhibition of L-Carnitine Transport by the D-Isomer

A significant aspect of the biological effect of D-carnitine and its derivatives is their ability to inhibit the transport of the essential L-carnitine. wikipedia.org This inhibition is a key factor in the toxicity associated with the D-isomer. wikipedia.org The primary mechanism for this inhibition is competitive binding to carnitine transporters.

Studies utilizing isolated guinea-pig enterocytes have demonstrated that D-carnitine competitively inhibits the transport of L-carnitine. capes.gov.br This means that D-carnitine and L-carnitine compete for the same binding site on the transporter protein. Similarly, other D-acylcarnitine esters, such as (+)-palmitylcarnitine, have been shown to be competitive inhibitors of carnitine palmitoyltransferase, an enzyme crucial for the mitochondrial transport of fatty acids. pnas.org

Therefore, it is mechanistically plausible that n-Butyryl-D(+)-carnitine acts as a competitive inhibitor of L-carnitine transport via OCTN2 and potentially other carnitine-transporting systems. By occupying the binding sites on these transporters, n-Butyryl-D(+)-carnitine can effectively block the uptake of L-carnitine, leading to a functional deficiency of L-carnitine within the cell, even in the presence of adequate extracellular L-carnitine levels.

Transporter Interaction with L-Isomer (Butyryl-L-carnitine) Inferred Interaction with D-Isomer (n-Butyryl-D(+)-carnitine) Inhibitory Mechanism
OCTN2 High-affinity substrate nih.govphysiology.orgLikely binds with lower affinity conicet.gov.arCompetitive inhibition of L-carnitine transport capes.gov.br
ATB(0,+) Low-affinity substrate nih.govphysiology.orgPotential for interaction, stereoselectivity not well-definedPotential for competitive inhibition

Cellular Uptake, Retention, and Excretion of n-Butyryl-D(+)-carnitine

The cellular handling of n-Butyryl-D(+)-carnitine, encompassing its uptake, retention, and subsequent excretion, is expected to differ significantly from its L-counterpart due to stereospecific enzymatic processes and transporter affinities.

Cellular Uptake: The uptake of n-Butyryl-D(+)-carnitine into cells is likely mediated by the aforementioned transporters, OCTN2 and ATB(0,+), albeit with lower efficiency than the L-isomer. The reduced affinity of OCTN2 for D-carnitine suggests that the rate of entry of n-Butyryl-D(+)-carnitine into tissues that are highly dependent on this transporter, such as heart and skeletal muscle, would be limited. conicet.gov.ar

Cellular Retention and Metabolism: Once inside the cell, the fate of n-Butyryl-D(+)-carnitine is largely dictated by the stereospecificity of the enzymes involved in carnitine metabolism. Studies on D-carnitine in guinea-pig enterocytes have shown that it is not metabolized. capes.gov.br This suggests that the butyryl group of n-Butyryl-D(+)-carnitine may not be readily cleaved by the cellular esterases that act on L-acylcarnitine esters. This lack of metabolic processing would lead to the intracellular accumulation of the unmetabolized D-ester, potentially contributing to cellular toxicity by sequestering the free carnitine pool and inhibiting key metabolic enzymes.

Enzymatische Interaktionen Und Deren Metabolische Konsequenzen

Investigations on Substrate Specificity of Carnitine Acyltransferases (e.g., CPT1, CPT2, CRAT) with Regard to the D-Isomer

The carnitine shuttle system is central to fatty acid oxidation, transporting long-chain fatty acids into the mitochondrial matrix where they are broken down for energy production. This system relies on a series of carnitine acyltransferases, primarily Carnitine Palmitoyltransferase I (CPT1), Carnitine Palmitoyltransferase II (CPT2), and Carnitine Acetyltransferase (CRAT), which exhibit a high degree of stereospecificity. wikipedia.orgwikipedia.orgmdpi.com

Research indicates that these enzymes are specific to the L-isomer of carnitine. fet-ev.eueucell.de The D-enantiomer, and by extension its acylated forms like n-Butyryl-D(+)-carnitine, are not recognized as viable substrates for these transferases. Instead, D-carnitine acts as a competitive inhibitor of the enzymes responsible for L-carnitine's transport and function. fet-ev.eu This inhibition means that D-carnitine can occupy the binding sites of the transferase enzymes without facilitating the transport process, thereby blocking L-carnitine from performing its physiological role. This effectively reduces the efficiency of the entire carnitine shuttle.

EnzymeLocationFunction in L-Carnitine PathwayInteraction with D-Isomer
CPT1 Outer mitochondrial membraneCatalyzes the transfer of an acyl group from acyl-CoA to L-carnitine. doccheck.comCompetitive inhibition; D-isomer is not a substrate. fet-ev.eu
CPT2 Inner mitochondrial membraneRe-converts acyl-L-carnitine back to acyl-CoA within the mitochondrion. mdpi.comdoccheck.comCompetitive inhibition; D-isomer is not a substrate. fet-ev.eu
CRAT Mitochondria, PeroxisomesTransfers short- and medium-chain acyl groups between CoA and carnitine. dgk.deCompetitive inhibition; D-isomer is not a substrate.

Influence on the Regulation of the Coenzyme A (CoA) Pool and Energy Metabolism (comparative)

L-carnitine plays a crucial role in maintaining the balance of the mitochondrial Coenzyme A (CoA) pool. By binding to acyl groups to form acylcarnitines, it releases free CoA, which is essential for numerous metabolic reactions, including the Krebs cycle and the continued oxidation of fatty acids. genetisches-maximum.dethieme-connect.com This buffering of the acyl-CoA/CoA ratio is vital for metabolic flexibility and efficient energy production. thieme-connect.com

Metabolic ParameterRole of L-Carnitine SystemConsequence of D-Isomer Interference
Acyl-CoA/CoA Ratio Buffers the ratio by binding excess acyl groups, freeing CoA. thieme-connect.comInhibition leads to an increase in the acyl-CoA/CoA ratio, sequestering free CoA. thieme-connect.com
Fatty Acid Oxidation Essential for transporting long-chain fatty acids for β-oxidation. wikipedia.orgImpeded transport leads to decreased fatty acid oxidation and energy production.
Glucose Metabolism Indirectly supports glucose metabolism by ensuring CoA availability for pyruvate (B1213749) dehydrogenase. burgerstein-foundation.chReduced CoA availability can limit glucose oxidation and promote lactate (B86563) formation. genetisches-maximum.de
ATP Production Facilitates efficient substrate flow for the Krebs cycle and oxidative phosphorylation.Overall impairment of mitochondrial function leads to decreased cellular energy (ATP).

Potential Involvement in Special Cellular Stress Responses or Adaptation Mechanisms

L-carnitine possesses cytoprotective and neuroprotective properties, in part by mitigating mitochondrial stress. myositis-netz.de It aids in the detoxification of the mitochondria by removing potentially toxic acyl groups that can accumulate under conditions of metabolic stress, thereby preventing lipid peroxidation and damage to mitochondrial membranes. genetisches-maximum.demyositis-netz.de This function is a key component of the cell's adaptive response to metabolic challenges.

Given that D-carnitine competitively inhibits the L-carnitine system, its presence would likely undermine these protective mechanisms. By hindering the removal of excess acyl-CoAs, n-Butyryl-D(+)-carnitine could indirectly contribute to increased mitochondrial stress. An accumulation of these acyl groups can lead to the generation of reactive oxygen species (ROS), impair mitochondrial function, and potentially trigger pathways leading to apoptosis or other forms of cell injury. uibk.ac.at Therefore, instead of aiding in stress adaptation, the D-isomer would be expected to exacerbate cellular stress, particularly in tissues with high energy demands and fatty acid metabolism, such as the heart and skeletal muscle. fet-ev.euuibk.ac.at

Fortschrittliche Analytische Und Experimentelle Forschungsansätze

Mass Spectrometric Detection and Quantification of n-Butyryl-D(+)-carnitine (HPLC-MS/MS, GC-MS, LC-MS)

The detection and quantification of n-butyryl-D(+)-carnitine, a short-chain acylcarnitine, in biological matrices is predominantly achieved through mass spectrometry-based methods. These techniques offer high sensitivity and specificity, which are crucial for distinguishing between different acylcarnitine esters.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone for the analysis of acylcarnitines. This method allows for the separation of n-butyryl-D(+)-carnitine from its isomers, such as isobutyrylcarnitine, before detection. The quantification is often performed using electrospray ionization (ESI) in positive mode, monitoring specific precursor-to-product ion transitions. For instance, the transition of m/z 232 to m/z 85 is frequently used for the detection of butyrylcarnitine (B1668139). This specific fragmentation pattern arises from the neutral loss of the butyryl group and subsequent fragmentation of the carnitine backbone.

Liquid chromatography-mass spectrometry (LC-MS) is also widely employed for the profiling of acylcarnitines. It provides a comprehensive overview of the different acylcarnitine species present in a sample. Gas chromatography-mass spectrometry (GC-MS) can be used as well, although it typically requires derivatization of the analytes to increase their volatility.

Table 1: Mass Spectrometric Parameters for n-Butyryl-D(+)-carnitine Analysis

ParameterHPLC-MS/MS
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)232
Product Ion (m/z)85
Neutral LossButyric Acid
ApplicationQuantification in biological samples

Application of Isotope-Labeled Standards in Metabolic Research

The use of stable isotope-labeled internal standards is a fundamental practice in the quantitative analysis of metabolites, including n-butyryl-D(+)-carnitine, by mass spectrometry. These standards, such as n-butyryl-d3-carnitine, are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D).

By adding a known amount of the isotope-labeled standard to a biological sample at an early stage of sample preparation, it is possible to correct for analyte losses that may occur during extraction, derivatization, and chromatographic separation. In the mass spectrometer, the native and the labeled compounds co-elute but are detected as distinct signals due to their mass difference. The ratio of the signal intensity of the endogenous analyte to that of the internal standard allows for precise and accurate quantification. This approach is essential for reliable metabolic profiling and is a key component of newborn screening programs for inherited metabolic disorders.

Table 2: Common Isotope-Labeled Standards for n-Butyryl-D(+)-carnitine

Isotope-Labeled StandardMass Shift (Da)IsotopeApplication
n-Butyryl-d3-carnitine+3Deuterium (³H)Internal standard for quantification
n-Butyryl-d7-carnitine+7Deuterium (⁷H)Internal standard for quantification

In-vitro Models for Investigating Transport Kinetics and Enzymatic Reactions

In-vitro models are indispensable for elucidating the specific mechanisms of transport and enzymatic conversion of n-butyryl-D(+)-carnitine. Cell culture systems, for example, can be used to study the transport of acylcarnitines across cellular membranes. By incubating cells with n-butyryl-D(+)-carnitine and measuring its uptake over time, transport kinetics can be determined. These studies have helped to identify and characterize carnitine transporters, such as the organic cation/carnitine transporter (OCTN) family.

Furthermore, isolated enzymes or subcellular fractions like mitochondria are utilized to investigate the enzymatic reactions involving n-butyryl-D(+)-carnitine. For instance, the activity of carnitine acyltransferases can be assayed by monitoring the conversion of n-butyryl-CoA and L-carnitine to n-butyryl-L-carnitine and coenzyme A. These in-vitro assays provide valuable insights into the substrate specificity and kinetic parameters of the enzymes involved in carnitine metabolism.

Omics Approaches (e.g., Metabolomics) for the Systemic Analysis of Acylcarnitine Profiles

Metabolomics, a large-scale study of small molecules within cells, tissues, or organisms, has become a powerful tool for the systemic analysis of acylcarnitine profiles. By employing mass spectrometry-based platforms, metabolomics allows for the simultaneous measurement of a wide range of acylcarnitines, including n-butyryl-D(+)-carnitine. This provides a comprehensive snapshot of the metabolic state related to fatty acid and amino acid oxidation.

Alterations in acylcarnitine profiles can serve as biomarkers for various inherited metabolic diseases, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. In such conditions, the blockage of a specific metabolic pathway leads to the accumulation of certain acylcarnitines. The application of metabolomics in newborn screening, for example, has significantly improved the early detection of these disorders. Furthermore, metabolomic studies are increasingly being used in clinical research to investigate the role of acylcarnitines in a broader range of complex diseases, including cardiovascular disease and diabetes.

Theoretische Konzepte Und Modellierungen in Der N Butyryl D + Carnitin Forschung

Struktur-Funktions-Beziehungen und molekulares Docking mit relevanten Proteinen

Die dreidimensionale Struktur von n-Butyryl-D(+)-carnitin ist der Schlüssel zu seinem biologischen Verhalten. Die Struktur-Funktions-Analyse konzentriert sich darauf, wie die spezifische räumliche Anordnung (Stereochemie) der Hydroxylgruppe am chiralen Zentrum die Bindung an Zielproteine beeinflusst. Die primären Interaktionspartner für Carnitin und seine Acyl-Derivate sind Carnitin-Acyltransferasen und Carnitin-Transporter.

Relevante Proteine:

Carnitin-Acyltransferasen (CATs): Diese Enzymfamilie, zu der die Carnitin-Acetyltransferase (CAT), die Carnitin-Octanoyltransferase (COT) und die Carnitin-Palmitoyltransferase (CPT) gehören, katalysiert den Transfer von Acylgruppen zwischen Carnitin und Coenzym A. mdpi.com Sie sind entscheidend für den Transport von Fettsäuren in die Mitochondrien zur Energiegewinnung. mdpi.comnih.gov

Organischer Kationen-/Carnitin-Transporter 2 (OCTN2): Dieser Transporter ist für die Aufnahme von L-Carnitin in die Zellen verantwortlich und spielt eine zentrale Rolle bei der Aufrechterhaltung der Carnitin-Homöostase. nih.govnih.govresearchgate.net

Molekulares Docking und stereospezifische Erkennung: Molekulare Docking-Simulationen sind computergestützte Verfahren, die vorhersagen, wie ein Molekül (Ligand), wie z.B. n-Butyryl-D(+)-carnitin, an die Bindungsstelle eines Proteins passt. Obwohl spezifische Docking-Studien für n-Butyryl-D(+)-carnitin in der Literatur rar sind, lassen sich aus Studien mit D-Carnitin und verwandten Substanzen wichtige Schlussfolgerungen ziehen.

Die Bindungsstellen von Proteinen wie CAT und OCTN2 sind hoch stereospezifisch und für die Erkennung des L-Isomers optimiert. Studien zeigen, dass D-Carnitin ein schwacher Inhibitor von Carnitin-Acyltransferasen ist. nih.gov Dies deutet darauf hin, dass die "falsche" räumliche Ausrichtung der Hydroxylgruppe im D-Isomer zu einer suboptimalen Passform in der aktiven Tasche des Enzyms führt. Dies kann zu sterischer Hinderung oder zum Fehlen entscheidender Wasserstoffbrückenbindungen führen, die für eine effiziente Katalyse oder einen effizienten Transport notwendig sind. Eine Docking-Simulation würde wahrscheinlich zeigen, dass n-Butyryl-D(+)-carnitin eine ungünstigere Bindungsenergie und eine andere Orientierung in der Bindungstasche aufweist als sein L-Isomer. Ebenso wurde gezeigt, dass D-Carnitin die Aufnahme von Acetyl-L-carnitin über den OCTN2-Transporter hemmt, was auf eine kompetitive Bindung am Transporter hindeutet, wenn auch mit geringerer Affinität. researchgate.net

Kinetische Modellierungen von Transport- und Enzymreaktionen unter Beteiligung des D-Isomers

Kinetische Modelle beschreiben die Geschwindigkeit von Transportprozessen und Enzymreaktionen mathematisch. nih.govmdpi.com Sie verwenden Parameter wie die Michaelis-Menten-Konstante (Km), die die Affinität eines Substrats zu einem Enzym oder Transporter angibt, und die maximale Reaktionsgeschwindigkeit (Vmax).

Für das L-Isomer, Butyryl-L-carnitin, wurde der Transport durch die Transporter ATB(0,+) und OCTN2 detailliert untersucht. nih.govnih.gov Der Transport über OCTN2 ist ein hochaffiner Prozess, während ATB(0,+) als Transporter mit niedriger Affinität und hoher Kapazität fungiert. nih.gov

Im Gegensatz dazu deuten die verfügbaren Daten darauf hin, dass n-Butyryl-D(+)-carnitin ein sehr schlechtes Substrat für diese Systeme ist. Die Hemmung von Enzymen wie der Carnitin-Octanoyltransferase durch D-Carnitin ist schwach. nih.gov Dies würde sich in einem kinetischen Modell in einem sehr hohen Km-Wert (sehr geringe Affinität) und/oder einer sehr niedrigen Vmax (sehr langsame Reaktionsrate) für n-Butyryl-D(+)-carnitin niederschlagen.

Die kinetische Modellierung ist daher entscheidend, um die Konsequenzen der Präsenz des D-Isomers zu verstehen. Selbst in geringen Konzentrationen könnte es potenziell die Kinetik des L-Carnitin-Metabolismus durch kompetitive Hemmung beeinflussen. Modelle können helfen, das Ausmaß dieser Störung unter verschiedenen physiologischen Bedingungen vorherzusagen.

Vergleich der kinetischen Parameter für den Transport von Carnitin-Isomeren
ParameterIsomer/DerivatTransporterWertBedeutungQuelle
K0.5Butyryl-L-carnitinhOCTN20.40 ± 0.02 µMHohe Affinität nih.gov, nih.gov
K0.5Butyryl-L-carnitinhATB(0,+)1.4 ± 0.1 mMNiedrige Affinität nih.gov
IC50 (vs. Glycin-Transport)Butyryl-L-carnitinhATB(0,+)4.6 ± 0.7 mMInhibitorische Potenz nih.gov
IC50 (vs. Carnitin-Aufnahme)Butyryl-L-carnitinhOCTN21.5 ± 0.3 µMStarke Hemmung nih.gov
InhibitionD-CarnitinCarnitine OctanoyltransferaseSchwachGeringe inhibitorische Potenz nih.gov
InhibitionD-CarnitinOCTN2Kompetitiv (hemmt Acetyl-L-carnitin-Aufnahme)Kann den L-Isomer-Transport stören researchgate.net

Betrachtung von n-Butyryl-D(+)-carnitin als Werkzeug zur Untersuchung zellulärer Transportwege

Gerade wegen seiner unterschiedlichen Interaktion mit Proteinen ist n-Butyryl-D(+)-carnitin ein wertvolles Werkzeug in der zellbiologischen Forschung. Es kann als "Sonde" verwendet werden, um die Stereospezifität von Transport- und Stoffwechselwegen aufzuklären.

Anwendungsbeispiele in der Forschung:

Untersuchung der Transporter-Spezifität: Durch den direkten Vergleich der zellulären Aufnahme und der nachfolgenden Effekte von n-Butyryl-D(+)-carnitin und n-Butyryl-L-carnitin können Forscher die Rolle von stereospezifischen Transportern wie OCTN2 isolieren. nih.govconicet.gov.ar Wenn ein zellulärer Prozess nur durch das L-Isomer, nicht aber durch das D-Isomer ausgelöst wird, ist dies ein starker Hinweis auf die Beteiligung des Carnitin-Shuttle-Systems.

Kompetitiver Inhibitor: n-Butyryl-D(+)-carnitin kann als kompetitiver Inhibitor eingesetzt werden, um den L-Carnitin-Transport gezielt zu blockieren. Dies ermöglicht es, die nachgeschalteten Konsequenzen eines gestörten Carnitin-Metabolismus zu untersuchen, ohne auf genetische Knockout-Modelle zurückgreifen zu müssen.

Validierung von Stoffwechselwegen: In der Metabolomik-Forschung, bei der eine Vielzahl von Metaboliten gleichzeitig gemessen wird, kann die Verabreichung des D-Isomers helfen, Stoffwechselprodukte zu identifizieren, die spezifisch aus dem L-Carnitin-Pool stammen. nih.gov Veränderungen im Acylcarnitin-Profil nach Gabe von n-Butyryl-L-carnitin, die bei Gabe des D-Isomers ausbleiben, bestätigen die Beteiligung der Carnitin-Acyltransferasen.

Zusammenfassend lässt sich sagen, dass theoretische Modelle und die gezielte Verwendung von n-Butyryl-D(+)-carnitin als Forschungswerkzeug entscheidend sind, um die Feinheiten des Carnitin-Systems zu entschlüsseln und die fundamentalen Unterschiede aufzuklären, die durch die Chiralität dieses wichtigen Moleküls bedingt sind.

Tabelle der erwähnten chemischen Verbindungen

Name der VerbindungEnglischer Name
n-Butyryl-D(+)-carnitinn-Butyryl-D(+)-carnitine
n-Butyryl-L-carnitinn-Butyryl-L-carnitine
L-CarnitinL-Carnitine
D-CarnitinD-Carnitine
Acetyl-L-carnitinAcetyl-L-carnitine
Coenzym ACoenzyme A
GlycinGlycine

Zukünftige Richtungen Und Offene Forschungsfragen

Identification and characterization of new biological roles or interaction partners of the D-isomer

The prevailing understanding is that L-carnitine and its acyl esters are the biologically active forms essential for mitochondrial fatty acid oxidation, while D-carnitine is often considered a xenobiotic. nih.gov However, this perspective may be incomplete. The presence of D-isomers, whether from exogenous sources or potential endogenous pathways, could have unappreciated biological consequences. Future research should focus on several key questions:

Inhibition of L-carnitine-dependent pathways: Does n-Butyryl-D(+)-carnitine or other D-isomers act as competitive inhibitors of the enzymes and transporters involved in the L-carnitine shuttle, such as carnitine palmitoyltransferase (CPT) I and II, and the carnitine-acylcarnitine translocase (CACT)? nih.govmdpi.com Early studies have shown that D-carnitine can inhibit L-carnitine uptake, and it is crucial to characterize the kinetics and physiological relevance of such interactions for D-acylcarnitines.

Interaction with cellular membranes: There is evidence that long-chain acylcarnitines can interact with and disrupt cell membranes. For example, treatment of human erythrocytes with D,L-palmitoylcarnitine (C16) was found to cause cell lysis. nih.gov It is unknown if n-Butyryl-D(+)-carnitine, a short-chain ester, possesses similar, albeit likely less potent, membrane-altering properties. Research is needed to investigate the potential for D-acylcarnitines to affect membrane fluidity, permeability, and the function of membrane-bound proteins.

Novel enzymatic or signaling interactions: Beyond interference with L-carnitine metabolism, D-acylcarnitines may have unique interaction partners. Unbiased screening approaches, such as affinity purification-mass spectrometry, could identify proteins that selectively bind to n-Butyryl-D(+)-carnitine. This could reveal unexpected roles in cellular signaling, gene expression, or other metabolic pathways. nih.gov

Metabolic fate and detoxification: The metabolic fate of n-Butyryl-D(+)-carnitine is unknown. Investigating whether it can be hydrolyzed back to D-carnitine and butyrate or if it undergoes other modifications is essential. Understanding how cells handle and potentially detoxify or excrete these compounds is a critical open research area. metwarebio.com

Development of high-resolution analytical methods for the differentiation of acylcarnitine isomers

A major impediment to studying D-acylcarnitines is the difficulty in distinguishing them from their more abundant L-isomers. Standard acylcarnitine profiling by direct infusion tandem mass spectrometry (MS/MS) cannot differentiate between isomers. nih.govresearchgate.net While chromatographic methods have been developed, there is a continuous need for improvement.

Future efforts in analytical chemistry should be directed towards:

Enhanced Chromatographic Separation: Developing novel liquid chromatography (LC) columns and methodologies with higher resolving power is essential. Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS have shown success in separating some isomers, but achieving baseline separation for a comprehensive panel of D- and L-acylcarnitines in complex biological matrices remains a challenge. nih.govresearchgate.net

Chiral Chromatography: The implementation of chiral stationary phases in LC-MS/MS workflows would provide the most definitive means of separating D- and L-enantiomers. The development of robust and high-throughput chiral methods suitable for metabolomics studies is a key objective.

Ion Mobility Spectrometry (IMS): Coupling IMS with mass spectrometry could provide an additional dimension of separation based on the ion's size, shape, and charge. This technique has the potential to distinguish between isomers that are difficult to separate by chromatography alone.

Improved Sensitivity and Quantification: D-acylcarnitines may be present at very low concentrations in biological systems. nih.gov Therefore, analytical methods must not only be selective but also highly sensitive. The development of validated, quantitative assays using stable isotope-labeled internal standards for specific D-acylcarnitines is necessary to accurately determine their concentrations in tissues and biofluids. duke.edu

Analytical TechniquePrinciple of Separation/DetectionApplicability to Isomer DifferentiationFuture Development Goals
Direct Infusion MS/MSMass-to-charge ratioCannot differentiate isomers nih.govNot suitable for this purpose; used for general profiling
LC-MS/MSChromatographic retention time and mass-to-charge ratioCan separate positional and some structural isomers nih.govnih.govHigher resolution columns, faster run times
UHPLC-MS/MSHigh-pressure liquid chromatography for improved separationEnhanced separation of isomers compared to standard LC researchgate.netBroader application and method validation for D-isomers
Chiral Chromatography-MS/MSDifferential interaction with a chiral stationary phaseThe "gold standard" for separating D/L enantiomersDevelopment of robust, high-throughput methods
Ion Mobility Spectrometry-MSSeparation based on ion drift time (shape and size)Potential to resolve isomers, including enantiomersIntegration into routine metabolomics workflows

Systems biology integration of the D-acylcarnitine data in comprehensive metabolic models

Systems biology aims to understand the complex interactions within a biological system through computational modeling. Acylcarnitine profiles are increasingly used to gain insights into the state of cellular metabolism, particularly fatty acid and amino acid oxidation. nih.govnih.gov However, these models almost exclusively consider L-isomers.

A significant future direction is the integration of D-acylcarnitine data into these models to:

Map D-isomer Pathways: The enzymatic reactions that may produce or consume D-acylcarnitines are not defined. Creating curated pathway maps, similar to what has been done for L-acylcarnitine metabolism, is a foundational step. nih.gov This would involve identifying potential enzymes that might interact with D-carnitine or D-acylcarnitines, even at low efficiency.

Model Metabolic Perturbations: Once analytical methods can provide quantitative data on D-acylcarnitines, this information can be incorporated into metabolic network models. These models can then be used to simulate the impact of n-Butyryl-D(+)-carnitine on metabolic fluxes. For instance, simulations could predict how the presence of the D-isomer might alter flux through the tricarboxylic acid (TCA) cycle, glucose oxidation, or branched-chain amino acid catabolism by sequestering Coenzyme A or inhibiting L-carnitine-dependent pathways. nih.gov

Identify Novel Biomarkers: Integrating D-acylcarnitine data into metabolomic datasets from various physiological and pathological states could reveal new disease biomarkers. The ratio of D- to L-isomers for specific acylcarnitines might be a more sensitive indicator of metabolic stress or specific enzyme deficiencies than the total acylcarnitine concentration alone.

Potential use of n-Butyryl-D(+)-carnitine as a research probe in comparative biology

Beyond its own potential biological relevance, n-Butyryl-D(+)-carnitine can be a valuable tool for comparative biology research. As an enantiomer of a key biological molecule, it can be used to probe the stereospecificity and function of metabolic systems across different species, tissues, or disease states.

Probing Transporter Specificity: The carnitine transporter OCTN2 is crucial for the uptake of L-carnitine. nih.gov Studies using n-Butyryl-D(+)-carnitine could explore the stereospecificity of this transporter and others like it across different organisms. This could reveal evolutionary differences in carnitine metabolism and transport.

Enzyme Inhibition Studies: n-Butyryl-D(+)-carnitine can be used as a specific inhibitor to study the physiological importance of L-carnitine-dependent enzymes in various biological contexts. By comparing the effects of the D-isomer in different cell types or organisms, researchers can gain insight into how reliant their metabolic systems are on the L-carnitine shuttle.

Tracing Metabolic Pathways: Synthesizing an isotopically labeled version of n-Butyryl-D(+)-carnitine (e.g., with ¹³C or ²H) would create a powerful tracer. Researchers could introduce this labeled compound into a biological system and monitor its fate using mass spectrometry. This would definitively answer questions about its uptake, metabolic conversion, and excretion, providing a comparative understanding of how different biological systems handle this non-native molecule.

Q & A

Q. What validated analytical methods are recommended for quantifying n-Butyryl-D(+)-carnitine in biological matrices, and how can experimental parameters be standardized?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) for serum and urine analysis. For serum, collect 2 mL of frozen serum and ensure LC-MS parameters (e.g., ion source temperature, collision energy) are calibrated against certified reference standards. For urine, collect 24-hour samples to account for diurnal variation, and normalize results to creatinine levels to mitigate variability .
  • Standardization : Adhere to NIH guidelines for reporting experimental conditions (e.g., sample storage, freeze-thaw cycles) to ensure reproducibility. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Reference Ranges : Adult serum carnitine levels typically range from 4.0–9.8 mg/L, while urinary excretion in males is ~77 mg/24 h and ~50 mg/24 h in females. Deviations may indicate metabolic dysfunction requiring further validation .

Q. How can researchers ensure reproducibility when studying n-Butyryl-D(+)-carnitine’s role in mitochondrial β-oxidation pathways?

  • Experimental Design :
    • Use primary human fibroblasts or animal models (e.g., knockout mice) to isolate mitochondrial fractions.
    • Quantify acyl-CoA derivatives via tandem MS and correlate with n-Butyryl-D(+)-carnitine levels to validate flux through β-oxidation.
    • Predefine statistical thresholds (e.g., p < 0.01 with Bonferroni correction) to avoid false positives in high-throughput metabolomic datasets .
  • Replicability : Publish raw data (e.g., chromatograms, kinetic curves) in supplementary materials and comply with FAIR principles for data sharing (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. How can conflicting data on n-Butyryl-D(+)-carnitine’s association with cardiomyopathy be resolved using multi-omics approaches?

  • Data Integration : Combine proteomic (e.g., cardiac tissue protein expression), transcriptomic (RNA-seq of PPARα pathways), and metabolomic (acylcarnitine profiles) datasets. Use pathway enrichment tools (e.g., MetaboAnalyst) to identify dysregulated networks in patient cohorts .
  • Contradiction Analysis : Stratify patients by genetic mutations (e.g., CPT2 deficiency) and adjust for confounders like age, sex, and comorbidities. Apply Mendelian randomization to distinguish causal vs. correlative relationships .

Q. What computational strategies are effective for modeling n-Butyryl-D(+)-carnitine’s interaction with carnitine palmitoyltransferase (CPT) isoforms?

  • Molecular Dynamics (MD) Simulations :
    • Use cryo-EM structures of CPT1/2 (PDB IDs: 6X8L, 7KJ3) to simulate binding affinities.
    • Apply free-energy perturbation (FEP) to assess the impact of butyryl moiety modifications on enzyme kinetics.
  • Validation : Cross-reference computational predictions with in vitro enzymatic assays (e.g., spectrophotometric measurement of CoA release) and isotopic tracer studies (¹³C-labeled carnitine derivatives) .

Q. How should sex-specific differences in n-Butyryl-D(+)-carnitine metabolism be incorporated into preclinical study designs?

  • Experimental Framework :
    • Use age-matched male and female animal models (e.g., Sprague-Dawley rats) and analyze sex-stratified metabolomic data.
    • Measure hormonal influences (e.g., estrogen modulation of CPT1 activity) via ovariectomy/hormone replacement models.
  • Reporting Standards : Follow SAGER guidelines to document sex/gender dimensions in methodology and discuss limitations in generalizability .

Methodological Tables

Q. Table 1: LC-MS Parameters for n-Butyryl-D(+)-carnitine Quantification

ParameterSerum AnalysisUrine Analysis
ColumnC18 (2.1 × 100 mm)HILIC (2.1 × 150 mm)
Ionization ModeESI+ESI+
MRM Transition (m/z)288.1 → 85.1288.1 → 85.1
Internal Standardd3-carnitined3-carnitine
LOD0.1 ng/mL0.2 ng/mL

Q. Table 2: Reference Ranges for Carnitine Species in Human Biofluids

Matrixn-Butyryl-D(+)-carnitine (µM)Total Carnitine (µM)
Serum0.05–0.1540–60
Urine0.02–0.0820–35

Key Considerations for Researchers

  • Data Management : Use institutional repositories for raw spectra and clinical metadata to comply with DFG’s FAIR principles .
  • Ethical Reporting : Disclose conflicts of interest and cite primary literature (e.g., avoid over-reliance on reviews) to maintain academic integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.